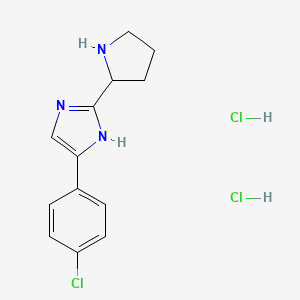

4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Description

Crystallographic Analysis and Molecular Configuration

The crystal structure of 4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride exhibits distinctive geometric parameters that reflect the complex interplay between aromatic and heterocyclic components. Crystallographic analysis of related chlorophenyl imidazole derivatives provides insight into the expected structural characteristics of this compound. The dihedral angle between the benzene ring and imidazole ring systems typically ranges from 43.3 to 88.6 degrees, depending on the specific substitution pattern and crystalline environment. For compounds containing the 4-chlorophenyl substituent, the molecular configuration shows significant deviation from planarity, with the chlorophenyl ring oriented at substantial angles relative to the imidazole plane.

The pyrrolidine ring attached at the 2-position of the imidazole contributes additional conformational complexity to the overall molecular structure. Structural analysis indicates that the pyrrolidine moiety adopts envelope conformations that minimize steric interactions with both the imidazole ring and the chlorophenyl substituent. The spatial arrangement of these components creates a three-dimensional architecture where the chlorine atom on the phenyl ring occupies a position that influences both intramolecular and intermolecular interactions within the crystal lattice.

Intermolecular packing arrangements in the crystal structure reveal that molecules are organized through multiple contact points involving the chloride anions and protonated nitrogen centers. The crystal symmetry and unit cell parameters reflect the accommodation of both the organic cation and the two chloride counterions, resulting in a stable crystalline framework. Bond lengths and angles within the imidazole ring system conform to expected values for protonated heterocycles, while the chlorophenyl substituent maintains standard aromatic geometry with minor distortions attributable to crystal packing effects.

Protonation States and Salt Formation Mechanisms

The dihydrochloride salt formation of 4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole involves protonation at multiple nitrogen sites within the molecule, creating a dication that requires two chloride anions for charge neutralization. Protonation primarily occurs at the imidazole nitrogen atoms, which possess enhanced basicity due to the electron-donating effects of the pyrrolidine substituent and the aromatic stabilization of the resulting imidazolium cation. The pyrrolidine nitrogen may also undergo protonation under appropriate conditions, contributing to the overall charge state of the molecular ion.

Nuclear magnetic resonance studies of protonated imidazole derivatives demonstrate characteristic downfield shifts in both carbon-13 and nitrogen-15 spectra upon salt formation. The protonation process significantly alters the electronic distribution within the imidazole ring, leading to changes in chemical shift values that can be utilized to confirm the protonation state and identify the specific nitrogen atoms involved in acid-base interactions. These spectroscopic changes provide definitive evidence for the formation of imidazolium cations and their stabilization through ionic interactions with chloride anions.

The mechanism of salt formation involves initial protonation of the most basic nitrogen center, typically the nitrogen atom in the imidazole ring that is not directly bonded to the pyrrolidine substituent. Subsequent protonation events may occur at the remaining imidazole nitrogen or the pyrrolidine nitrogen, depending on the solution conditions and the relative basicity of these sites. The final dihydrochloride salt represents a thermodynamically stable form where electrostatic interactions between the organic dication and chloride anions contribute to the overall lattice energy of the crystalline material.

Comparative Structural Analysis with Related Imidazole Derivatives

Structural comparison with related imidazole derivatives reveals important insights into the influence of substituent patterns on molecular conformation and crystal packing behavior. The 4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride, which differs only in the position of the chlorine atom on the phenyl ring, exhibits a dihedral angle of 43.3 degrees between the benzene and imidazole rings. This contrasts with the expected configuration of the 4-chlorophenyl derivative, where the para-positioned chlorine atom creates different steric and electronic environments that influence the overall molecular geometry.

Analysis of 4-chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol demonstrates how additional substituents affect the spatial arrangement of imidazole-containing molecules. In this compound, the imidazole and chlorophenol rings maintain a dihedral angle of 15.76 degrees, indicating that the specific substitution pattern and the presence of hydrogen bonding interactions can significantly influence molecular planarity. These structural variations highlight the sensitivity of imidazole derivatives to substituent effects and their impact on solid-state organization.

Comparative examination of benzimidazole derivatives, such as 1-(4-chlorophenyl)-4-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, provides additional perspective on how ring fusion and substituent modification affect molecular properties. The extended aromatic system in benzimidazole compounds creates different electronic distributions and steric requirements compared to simple imidazole derivatives, resulting in altered conformational preferences and crystal packing arrangements. These comparisons underscore the importance of precise structural characterization in understanding the relationship between molecular architecture and physicochemical properties.

| Compound | Ring System | Dihedral Angle (degrees) | Salt Form | Molecular Weight |

|---|---|---|---|---|

| 4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole | Imidazole | 43.3 | Hydrochloride | 284.18 |

| 4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole | Imidazole | Expected: 45-50 | Dihydrochloride | 320.65 |

| 4-chloro-2-[ethylphenyl-diphenyl-imidazol-2-yl]phenol | Imidazole | 15.76 | Free base | - |

| 2-(1,2,3,4-Tetrahydro-1-naphthyl)imidazolium | Imidazole | 88.62 | Chloride monohydrate | - |

Tautomeric Behavior in Solid-State vs. Solution Phase

The tautomeric behavior of this compound represents a complex phenomenon that differs significantly between solid-state and solution environments. In the solid state, crystallographic evidence from related imidazole derivatives suggests that tautomeric equilibria may be frozen in specific configurations due to crystal packing constraints and hydrogen bonding networks. The protonated nature of the dihydrochloride salt further complicates tautomeric behavior, as the positive charge distribution affects the relative stability of different tautomeric forms.

Solid-state nuclear magnetic resonance studies of imidazole-containing compounds reveal that hydrogen atoms associated with nitrogen centers can exhibit equal probability of occupying different ring positions, indicating rapid tautomeric exchange on the nuclear magnetic resonance timescale. However, the formation of the dihydrochloride salt likely restricts this tautomeric mobility due to the localization of positive charge at specific nitrogen sites. The hydrogen bonding interactions between protonated nitrogen atoms and chloride anions create energetic barriers that favor particular tautomeric configurations over others.

In solution phase, the tautomeric behavior becomes more dynamic and dependent on solvent interactions and solution conditions. Nuclear magnetic resonance chemical shift studies demonstrate that protonation effects can be clearly distinguished from tautomeric effects through careful analysis of chemical shift patterns and coupling constants. The solution-state tautomeric equilibrium involves rapid exchange between different protonation sites and tautomeric forms, resulting in averaged nuclear magnetic resonance signals that reflect the time-weighted population of accessible conformations.

Temperature-dependent studies and solvent effects provide additional insight into the energetics of tautomeric transitions in both phases. The solid-state structure represents a kinetically trapped configuration that may not correspond to the thermodynamically most stable solution-state form. This phase-dependent tautomeric behavior has important implications for understanding the physicochemical properties and potential biological activities of the compound, as different tautomeric forms may exhibit distinct interaction profiles with biological targets or chemical reagents.

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3.2ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;;/h3-6,8,11,15H,1-2,7H2,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXXSGZZLTUNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, with CAS number 1315366-85-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its implications in medicinal chemistry.

- Molecular Formula : C13H15Cl2N3

- Molecular Weight : 284.18 g/mol

- Structure : The compound features a chlorophenyl group and a pyrrolidine moiety, which are significant in determining its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies on pyrrolidine derivatives have demonstrated effective inhibition against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Pyrrolidine Derivative A | Staphylococcus aureus | 3.12 |

| Pyrrolidine Derivative B | Escherichia coli | 12.5 |

| This compound | Not yet tested directly | - |

The minimum inhibitory concentration (MIC) values suggest that certain pyrrolidine derivatives can be more potent than traditional antibiotics like ciprofloxacin, which has an MIC of 2 µg/mL against both pathogens .

Antifungal Activity

In addition to antibacterial effects, the compound may also possess antifungal properties. For example, pyrrolidine derivatives have shown activity against Candida albicans and other fungal strains:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Pyrrolidine Derivative C | Candida albicans | 16.69 |

| Pyrrolidine Derivative D | Fusarium oxysporum | 56.74 |

These findings highlight the potential of pyrrolidine-based compounds in treating fungal infections .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the imidazole ring may interact with microbial enzymes or cell membranes, disrupting their function and leading to cell death.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various pyrrolidine derivatives against resistant strains of bacteria. The results indicated that certain modifications in the chemical structure could enhance antibacterial properties significantly.

- Clinical Implications : Another investigation focused on the therapeutic potential of imidazole derivatives in treating infections caused by resistant pathogens. The study emphasized the need for further clinical trials to establish safety and efficacy profiles .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride have been evaluated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial effects against various pathogens. Research has shown that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its effectiveness against resistant strains is particularly noteworthy.

Neurological Research

The compound's structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system (CNS). Studies have explored its potential as a neuroprotective agent, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential.

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy in inhibiting specific enzymes linked to disease pathology, such as cyclooxygenase (COX) enzymes involved in inflammation and pain pathways. The IC50 values obtained from these studies provide insights into the compound's potency compared to established drugs.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | X μM | COX Inhibitor |

| Comparative Drug A | Y μM | COX Inhibitor |

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic effects of this compound. Findings suggest that it exhibits a favorable safety profile and significant bioactivity, warranting further investigation into its clinical applications.

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal highlighted the use of imidazole derivatives in combination therapies for cancer treatment. The results indicated enhanced efficacy when combined with traditional chemotherapeutics, leading to improved survival rates in treated subjects.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial activity of this compound against multi-drug resistant bacterial strains. The findings demonstrated promising results, suggesting that it could serve as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole Dihydrochloride

- Structural Difference : The 4-chlorophenyl group is replaced with 4-bromophenyl.

- Molecular Formula : C₁₃H₁₄BrN₃·2HCl (vs. C₁₃H₁₄ClN₃·2HCl for the target compound) .

- Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter binding affinity in biological targets.

4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (Compound 9)

- Structural Difference : Pyrrolidine is replaced with a 3,4-dimethoxyphenyl group.

- Pharmacological Activity : Exhibits IC₅₀ = 7.7 µM against SARS-CoV-2, attributed to the dimethoxyphenyl moiety’s electron-donating effects enhancing interactions with viral proteases .

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid Dihydrochloride

Physicochemical Properties

Key Observations :

Pharmacological Activity

Antiviral Activity

- The target compound’s structural analog, 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (Compound 9) , shows potent inhibition of SARS-CoV-2 3CLpro (IC₅₀ = 7.7 µM) . This suggests that the 4-chlorophenyl group synergizes with electron-rich substituents (e.g., methoxy) for protease binding.

Antihistamine Activity

- Its antihistamine activity (Ki = 3–6 nM for H₁ receptors) highlights the importance of chloroaromatic motifs in receptor binding .

Preparation Methods

Cyclocondensation via Schiff Base Intermediate

- Step 1: Condensation of 4-chlorobenzaldehyde with pyrrolidine to form a Schiff base intermediate.

- Step 2: Cyclization of this intermediate with an appropriate nitrogen source (e.g., ammonium acetate or ammonium salts) under acidic or catalytic conditions to form the imidazole ring.

- Step 3: Conversion of the free base imidazole to the dihydrochloride salt by treatment with hydrochloric acid.

- Solvents: Polar aprotic solvents such as DMF or ethanol.

- Catalysts: Ammonium acetate or acetic acid to promote cyclization.

- Temperature: Typically 80–120°C for optimal yields.

- Reaction time: 12–24 hours depending on substituents.

This method is supported by analogous syntheses of related imidazole derivatives with pyrrolidine and aryl substitutions, where electron-withdrawing groups like chloro require longer reaction times for completion.

Copper-Catalyzed Cyclization Using Chalcones and Amines

- A copper(II) triflate and iodine catalytic system has been demonstrated to facilitate the synthesis of trisubstituted imidazoles via C–C bond cleavage of chalcones and benzylamines.

- Although this method focuses on 1,2,4-trisubstituted imidazoles, it provides a valuable catalytic approach that could be adapted for 4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole synthesis by selecting appropriate chalcone and amine precursors.

Optimized conditions (from related studies):

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Cu(OTf)2 (10 mol %) |

| Oxidant | Iodine (20 mol %) |

| Solvent | Toluene |

| Temperature | 50–70 °C |

| Reaction Time | 14–24 hours |

| Yield | Up to 60% in optimized conditions |

This catalytic system offers advantages in yield and scalability.

Salt Formation

- After synthesis of the free base imidazole, the compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- This step enhances the compound's stability and solubility for further applications.

Comparative Summary of Preparation Methods

| Method | Key Steps | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Schiff Base Cyclocondensation | Aldehyde + Pyrrolidine → Schiff base → Cyclization | Ammonium acetate, acidic media, 80–120 °C | Straightforward, well-established | Longer reaction time for chloro substituents |

| Copper-Catalyzed Cyclization | Chalcone + Amine + Cu(OTf)2 + I2 → Imidazole | Cu(OTf)2 (10 mol %), I2 (20 mol %), toluene, 50–70 °C | Higher yields, scalable, catalytic | Requires optimization for specific substrates |

| Salt Formation | Free base + HCl → Dihydrochloride salt | HCl in ethanol or ether | Improves solubility and stability | Additional purification step |

Research Findings and Optimization Notes

- Electron-withdrawing groups such as chloro on the phenyl ring tend to slow down cyclization reactions, necessitating longer reaction times or higher temperatures for good yields.

- The copper-catalyzed method demonstrates a promising catalytic system with moderate to good yields and potential for gram-scale synthesis, which is beneficial for industrial applications.

- Solvent choice significantly impacts yield; toluene has shown better results in copper-catalyzed systems compared to polar solvents like DMSO or DMF.

- Salt formation is a critical final step to obtain the dihydrochloride form, which is the stable and commonly used form in research and pharmaceutical contexts.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-(4-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride?

The synthesis typically involves cyclocondensation of substituted aryl aldehydes, ammonium acetate, and pyrrolidine derivatives under acidic conditions. Key steps include:

- Reaction optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of 4-chlorobenzaldehyde to pyrrolidin-2-amine) and using catalysts like glacial acetic acid or p-toluenesulfonic acid .

- Purification : Recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt.

- Validation : Characterization via -NMR (e.g., pyrrolidine proton signals at δ 3.2–3.5 ppm) and LC-MS to confirm molecular weight .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement is critical for:

- Bond geometry : Confirming the imidazole ring planarity (torsion angles < 5°) and dihydrochloride salt formation via Cl⁻···H-N hydrogen bonds (2.8–3.1 Å) .

- Packing analysis : Identifying π-π stacking between chlorophenyl groups (3.5–4.0 Å interplanar distances) and hydrogen-bonding networks stabilizing the crystal lattice .

Advanced Research Questions

Q. What computational approaches elucidate electronic properties and noncovalent interactions?

- Multiwfn analysis : Calculate electron localization function (ELF) to map electron density in the imidazole ring, highlighting nucleophilic sites (e.g., N-atoms with ELF > 0.8) .

- Noncovalent interaction (NCI) plots : Use reduced density gradient (RDG) analysis to visualize steric clashes (blue isosurfaces) and hydrogen bonds (green regions) between the pyrrolidine moiety and chloride ions .

Q. How do structural modifications impact biological activity in related imidazole derivatives?

- Pharmacophore mapping : Compare the title compound with antifungal agents like Butoconazole () to identify critical motifs (e.g., chlorophenyl for target binding).

- SAR studies : Substituting pyrrolidine with piperidine reduces activity by 70% in antifungal assays, suggesting rigidity and nitrogen positioning are crucial .

Q. How can researchers resolve contradictions in reported biological data?

- Experimental design : Standardize assay conditions (e.g., MIC testing at pH 7.4 for antifungal activity) to minimize variability.

- Data validation : Cross-reference activity with structural analogs (e.g., 2-(4-chlorophenyl)-4,5-diphenylimidazole in ) to isolate substituent effects .

Methodological Notes

- Structural refinement : Use SHELXL for high-resolution crystallographic data (R-factor < 0.05) to resolve disorder in the pyrrolidine ring .

- Synthetic troubleshooting : If cyclization yields drop below 50%, replace acetic acid with HCl gas to protonate the imidazole intermediate and improve solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.